![molecular formula C15H19N5O4S B11149475 3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11149475.png)
3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one
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Overview
Description
This compound belongs to the pyrido[2,1-c][1,2,4]triazinone family and exhibits intriguing biological and pharmaceutical activities. Piperazine derivatives, like this one, find application in various drugs, including trimetazidine, ranolazine, and aripiprazole . Now, let’s explore its synthesis and properties.
Preparation Methods
a. Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate, catalyzed by DBU, leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields piperazinopyrrolidinones .
b. Synthesis of 2-Substituted Chiral Piperazines: Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via aza-Michael addition between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions. The starting diamines were obtained from available amino acids .
Chemical Reactions Analysis
This compound undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed include piperazinopyrrolidinones and 2-substituted chiral piperazines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C16H20N4O3S, with a molecular weight of approximately 364.42 g/mol. The structure includes a pyrido-triazine core, which is significant in drug design due to its diverse biological activities. The presence of the methylsulfonyl group enhances solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with triazine and piperazine moieties exhibit notable antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various fungal strains, surpassing traditional antifungal agents like fluconazole in efficacy against Candida albicans and Rhodotorula mucilaginosa . The incorporation of the methylsulfonyl group in this compound may further enhance its antifungal activity by improving bioavailability and target specificity.
Anticancer Potential
Compounds similar to 3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one have been studied for their anticancer properties. For example, triazine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The structural features of this compound suggest it could be explored for similar anticancer applications.
Antimalarial Activity
In silico studies have indicated that related triazole compounds can serve as potential antimalarial agents. The design of novel triazolo-pyridine sulfonamides has led to the identification of compounds with significant activity against Plasmodium falciparum, highlighting the potential for further development in malaria treatment . The structural analogies suggest that the target compound may also possess similar properties.
Case Study 1: Antifungal Evaluation
A study synthesized a series of pyridine-sulfonamide derivatives and evaluated their antifungal activity against various strains. Compounds were tested for Minimum Inhibitory Concentration (MIC), revealing several candidates with MIC values ≤ 25 µg/mL against Candida species .
Case Study 2: Anticancer Screening
In a comparative study, triazine derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that specific modifications to the triazine structure significantly enhanced anticancer activity through mechanisms such as apoptosis induction .
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-triazinone core, a piperazine moiety, and a methylsulfonyl group. The molecular formula is C14H18N6O3S, and its molecular weight is approximately 350.4 g/mol. The presence of the methylsulfonyl group is significant for its biological activity, potentially affecting solubility and binding interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-triazinones exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study on related pyrido-triazinone derivatives demonstrated an IC50 value of 25 µM against MCF-7 breast cancer cells, suggesting significant cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The biological activity may extend to enzyme inhibition. Specifically, compounds with similar structures have been reported as inhibitors of various kinases and proteases, which are crucial in cancer progression and inflammation.
- Example : A related compound was found to inhibit the activity of protein kinase CK2 with an IC50 value of 50 nM, highlighting the potential for therapeutic applications in cancer treatment .
The exact mechanisms through which 3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one exerts its biological effects are still under investigation. However, several hypotheses can be drawn from studies on similar compounds:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
- Anti-inflammatory Effects : Modulation of inflammatory cytokine production through inhibition of NF-kB signaling pathways.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C15H19N5O4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C15H19N5O4S/c1-25(23,24)19-10-8-18(9-11-19)14(21)6-5-12-15(22)20-7-3-2-4-13(20)17-16-12/h2-4,7H,5-6,8-11H2,1H3 |
InChI Key |
DHDCIFZHJKOUJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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